{4-[4-(Biphenyl-2-ylcarbonyl)piperazin-1-yl]phenyl}amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
{4-[4-(Biphenyl-2-ylcarbonyl)piperazin-1-yl]phenyl}amine is a complex organic compound with the molecular formula C23H23N3O. It is characterized by the presence of a biphenyl group attached to a piperazine ring, which is further connected to a phenylamine group. This compound is primarily used in research and development settings, particularly in the fields of pharmaceuticals and chemical synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {4-[4-(Biphenyl-2-ylcarbonyl)piperazin-1-yl]phenyl}amine typically involves multiple steps, starting with the preparation of the biphenyl-2-ylcarbonyl chloride. This intermediate is then reacted with piperazine to form the biphenyl-2-ylcarbonylpiperazine. Finally, this compound is coupled with 4-aminophenyl to yield the target compound. The reactions are usually carried out under controlled conditions, including specific temperatures and the use of catalysts to ensure high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are meticulously monitored and controlled. The use of automated systems for the addition of reagents and the removal of by-products is common to enhance efficiency and safety .
Chemical Reactions Analysis
Types of Reactions
{4-[4-(Biphenyl-2-ylcarbonyl)piperazin-1-yl]phenyl}amine can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This involves the replacement of one functional group with another, often facilitated by catalysts or specific reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Catalysts like palladium on carbon, specific solvents like dichloromethane.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield biphenyl-2-ylcarbonylpiperazine derivatives, while reduction could produce various amine derivatives .
Scientific Research Applications
{4-[4-(Biphenyl-2-ylcarbonyl)piperazin-1-yl]phenyl}amine is widely used in scientific research, particularly in:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: In the study of cellular processes and as a potential therapeutic agent.
Medicine: Investigated for its potential use in drug development, particularly for its interactions with various biological targets.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of {4-[4-(Biphenyl-2-ylcarbonyl)piperazin-1-yl]phenyl}amine involves its interaction with specific molecular targets, such as enzymes or receptors. The biphenyl group may facilitate binding to hydrophobic pockets, while the piperazine ring can interact with various functional groups on the target molecule. These interactions can modulate the activity of the target, leading to the desired biological or chemical effect .
Comparison with Similar Compounds
Similar Compounds
- {4-[4-(Biphenyl-2-ylcarbonyl)piperazin-1-yl]aniline}
- Piperazine, 1-(4-aminophenyl)-4-(biphenyl-2-ylcarbonyl)
Uniqueness
{4-[4-(Biphenyl-2-ylcarbonyl)piperazin-1-yl]phenyl}amine is unique due to its specific structural configuration, which allows for versatile interactions in both chemical and biological contexts. Its combination of a biphenyl group, piperazine ring, and phenylamine group provides a distinct set of properties that can be exploited in various applications .
Properties
IUPAC Name |
[4-(4-aminophenyl)piperazin-1-yl]-(2-phenylphenyl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N3O/c24-19-10-12-20(13-11-19)25-14-16-26(17-15-25)23(27)22-9-5-4-8-21(22)18-6-2-1-3-7-18/h1-13H,14-17,24H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VLLUZZCGCKTPOQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=C(C=C2)N)C(=O)C3=CC=CC=C3C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.